![molecular formula C15H20BrN3O4 B1416109 4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid CAS No. 1786639-50-6](/img/structure/B1416109.png)
4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Overview
Description
4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H20BrN3O4 and its molecular weight is 386.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Derivatives Synthesis
Research has demonstrated the synthesis and evaluation of various piperazine derivatives, highlighting their potential in medical and scientific applications. For instance, novel fluoroquinolones with a piperazine moiety have shown promising in vivo activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Shindikar & Viswanathan, 2005). Similarly, the synthesis and evaluation of phthaloylimidoalkyl derivatives with a piperazine structure have been explored for their analgesic and anti-inflammatory properties (Okunrobo & Usifoh, 2006).
Structural Analysis and Modification
Studies have focused on understanding the influence of structural modifications on the biological activity of piperazine derivatives. For example, the impact of the alkyl chain length in piperazine derivatives on their activity has been studied, showing that such structural modifications can significantly affect their biological efficacy (Le Bihan et al., 1999).
Biological Activity and Potential Applications
Anticonvulsant and Muscle Relaxant Effects
Piperazine derivatives have been studied for their potential anticonvulsant and muscle relaxant properties. For instance, a derivative showed muscle relaxant and anticonvulsant activities in rodents, acting as an NMDA antagonist (Turski et al., 1987). Additionally, the anticonvulsant activity of N-Mannich bases derived from pyrrolidine-2,5-diones has been described, revealing that specific derivatives can be potent in seizure tests while showing low neurotoxicity (Obniska, Rzepka, & Kamiński, 2012).
Antidiabetic and Lipid-Lowering Effects
Some piperazine derivatives have been identified as potent antidiabetic agents, with a study highlighting a compound that significantly improved glucose tolerance without inducing side effects or hypoglycemic effects (Le Bihan et al., 1999). Another study found a piperidine-containing fibrate that exhibited superior activities in lowering triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).
PET Imaging Applications
Piperazine derivatives have also been explored in the context of imaging. For instance, [(11)C]MFTC, a piperazine-containing compound, was developed as a PET tracer for imaging fatty acid amide hydrolase in the brain, showing potential for visualizing FAAH in vivo (Kumata et al., 2015).
properties
IUPAC Name |
4-(3-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVVARNBMRUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145706144 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)
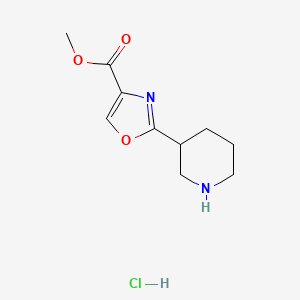
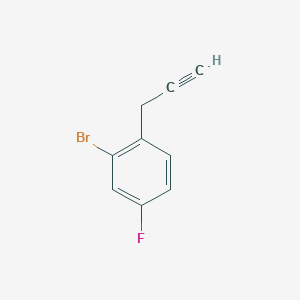
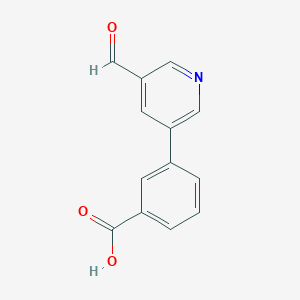
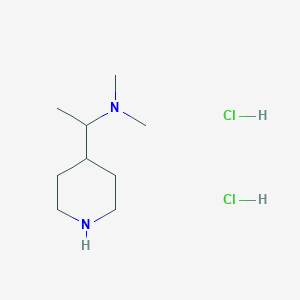
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)
![[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1416037.png)
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)
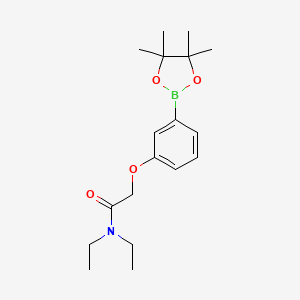
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine](/img/structure/B1416049.png)